N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine
CAS No.: 2640842-15-3
Cat. No.: VC11846378
Molecular Formula: C15H21N7
Molecular Weight: 299.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640842-15-3 |
|---|---|
| Molecular Formula | C15H21N7 |
| Molecular Weight | 299.37 g/mol |
| IUPAC Name | N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine |
| Standard InChI | InChI=1S/C15H21N7/c1-12-10-16-11-15(17-12)22-8-6-21(7-9-22)14-5-4-13(18-19-14)20(2)3/h4-5,10-11H,6-9H2,1-3H3 |
| Standard InChI Key | DITFAPGZSWBXCR-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C |
| Canonical SMILES | CC1=CN=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C |
Introduction
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine is a complex organic compound belonging to the class of heterocyclic compounds. It features a pyridazine core substituted with a piperazine ring and a methylpyrazine moiety. This compound is identified by its CAS number, 2640842-15-3, and has a molecular weight of 299.37 g/mol .
Synthesis and Chemical Reactions
The synthesis of N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine typically involves multi-step reactions. While specific synthesis pathways for this compound are not extensively detailed in available literature, similar heterocyclic compounds often involve condensation reactions followed by cyclization steps to form the desired core structure. Techniques like ultrasonic-assisted synthesis may be explored to enhance reaction efficiency and reduce production time, as seen in related compounds.
Biological Activities and Potential Applications
Although specific biological activities of N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine are not well-documented, compounds with similar structures often exhibit significant pharmacological potential. For instance, related pyrimidine derivatives have shown anticancer and antimicrobial properties, suggesting that this compound could have similar applications in medicinal chemistry .
Comparison with Related Compounds
N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine can be compared to other heterocyclic compounds in terms of structure and potential biological activity:
| Compound | Structure | Unique Features |
|---|---|---|
| 1. N,N-dimethylpiperazine | Contains piperazine ring | Lacks pyrazine and pyridazine components |
| 2. 6-Methylpyrazine | Simple pyrazine structure | No piperazine or pyridazine components |
| 3. N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine | Contains pyrimidine core | Different heterocyclic structure; lacks pyridazine |
| 4. N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine | Contains pyridazine core | Unique combination of piperazine and methylpyrazine |
Future Research Directions
Given the limited information available on N,N-dimethyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyridazin-3-amine, future research should focus on its synthesis optimization, biological activity screening, and potential applications in medicinal chemistry. Exploring its interactions with molecular targets could reveal new therapeutic opportunities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume